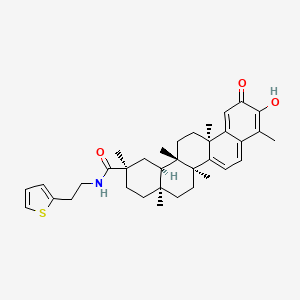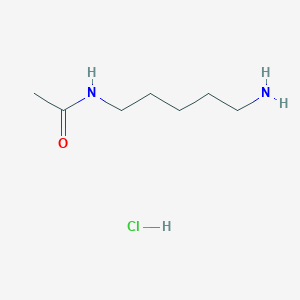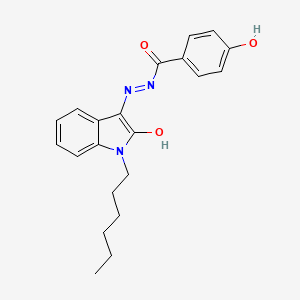
MDA-19 4-hydroxybenzoyl metabolite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MDA-19 4-hydroxybenzoyl metabolite: is an analytical reference standard that is structurally similar to known synthetic cannabinoids . It is a potential metabolite of MDA-19 based on the published metabolism of other synthetic cannabinoids such as 5-fluoro CUMYL-PINACA and CUMYL-PeGACLONE . This compound is primarily used in research and forensic applications .
Preparation Methods
The preparation of MDA-19 4-hydroxybenzoyl metabolite involves synthetic routes that typically include the reaction of specific precursors under controlled conditions. The exact synthetic routes and reaction conditions are not widely published, but it is known that the compound can be synthesized in a laboratory setting .
Chemical Reactions Analysis
MDA-19 4-hydroxybenzoyl metabolite undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
MDA-19 4-hydroxybenzoyl metabolite has several scientific research applications:
Mechanism of Action
The mechanism of action of MDA-19 4-hydroxybenzoyl metabolite involves its interaction with cannabinoid receptors, particularly cannabinoid receptor 2 (CB2). It has been shown to exert anti-tumor activities in different tumor types, partly through the inactivation of the AKT signaling pathway . This pathway is crucial for cell survival and proliferation, and its inhibition can lead to reduced tumor growth and increased apoptosis .
Comparison with Similar Compounds
MDA-19 4-hydroxybenzoyl metabolite is structurally similar to other synthetic cannabinoids, such as:
- 5-fluoro CUMYL-PINACA
- CUMYL-PeGACLONE
- JWH-018
- JWH-250
These compounds share similar structural features but differ in the position of functional groups, leading to variations in their chemical and biological properties . This compound is unique in its specific interactions with cannabinoid receptors and its potential anti-tumor activities .
Properties
Molecular Formula |
C21H23N3O3 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
N-(1-hexyl-2-hydroxyindol-3-yl)imino-4-hydroxybenzamide |
InChI |
InChI=1S/C21H23N3O3/c1-2-3-4-7-14-24-18-9-6-5-8-17(18)19(21(24)27)22-23-20(26)15-10-12-16(25)13-11-15/h5-6,8-13,25,27H,2-4,7,14H2,1H3 |
InChI Key |
FULZFFYORKRVQL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



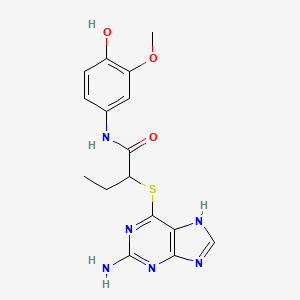

![(1R,2S,4R,6R,7R,11R,14S)-14-hydroxy-7-methyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecane-11-carbaldehyde](/img/structure/B10830462.png)
![N-(1-adamantyl)-1-(5-fluoropentyl)pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B10830464.png)
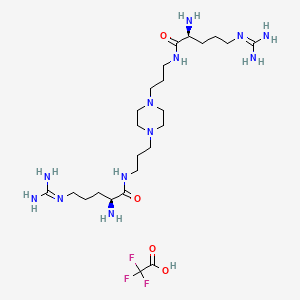
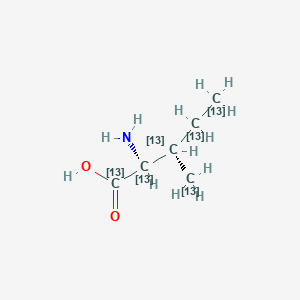
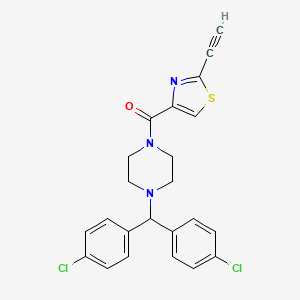
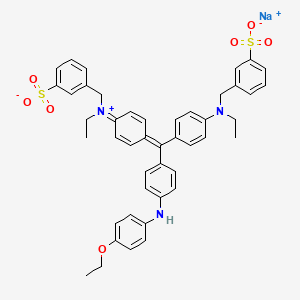
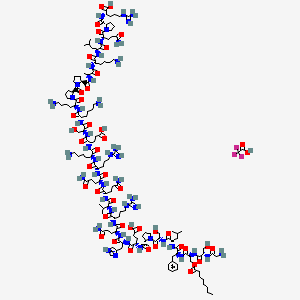
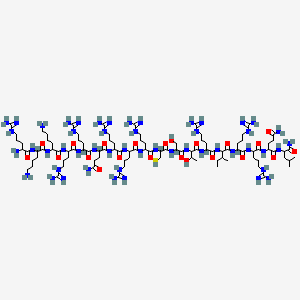
![(1R,7S,8R)-2-ethenyl-1'-methoxy-4-methylspiro[9-oxa-4-azatetracyclo[6.3.1.02,6.05,11]dodecane-7,3'-indole]-2'-one](/img/structure/B10830514.png)
